

Computational Profiling of Azepane-Sulfonamide Scaffolds

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Compound of Interest

Compound Name: 4-(Azepane-1-sulfonamido)butanoic acid

Cat. No.: B14888990

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Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads Subject: In Silico Binding Dynamics of 7-Membered Heterocyclic Sulfonamides

Abstract

The azepane-sulfonamide pharmacophore represents a unique structural class in medicinal chemistry, combining the zinc-binding potency of the sulfonamide group (

) with the lipophilic, conformationally dynamic azepane (hexamethyleneimine) ring. While sulfonamides are established inhibitors of Carbonic Anhydrases (CA) and proteases (e.g., BACE1), the 7-membered azepane ring introduces specific computational challenges regarding ring puckering and entropy penalties upon binding. This guide outlines a high-fidelity in silico workflow to model these ligands, emphasizing Quantum Mechanical (QM) conformational analysis prior to docking and Molecular Dynamics (MD) for stability validation.

Structural Rationale & Chemical Space

The efficacy of azepane-sulfonamides generally relies on a bimodal interaction mechanism:

- The Anchor (Enthalpic): The sulfonamide moiety coordinates with a metal ion (usually) or forms a hydrogen bond network in the active site.

- The Shield (Entropic/Hydrophobic): The azepane ring acts as a hydrophobic "cap," filling non-polar pockets (e.g., the hydrophobic wall in hCA II).

The Computational Challenge: Unlike piperidines (6-membered), azepane rings possess high conformational flexibility (chair, twist-chair, boat, twist-boat). Standard rigid-ligand docking often fails to capture the bioactive conformer, leading to false negatives.

Phase I: Quantum Mechanical Ligand Preparation

Objective: To generate an accurate conformational ensemble of the azepane ring before docking.

Standard force fields (e.g., MMFF94) may underestimate the energy barriers between azepane puckers. We utilize Density Functional Theory (DFT) for accurate geometry optimization.

Protocol 1: DFT-Based Conformational Scanning

- Sketching: Generate the 2D structure of the azepane-sulfonamide derivative.
- Conformer Generation: Use a systematic search (e.g., ConfGen or RDKit) to generate roughly 50 initial conformers.
- QM Optimization:
 - Software: Gaussian / ORCA / Jaguar.
 - Theory Level: B3LYP/6-31G* (Cost-effective) or ω B97X-D/def2-TZVP (High accuracy for dispersion).
 - Solvation: PCM (Polarizable Continuum Model) using water ().
- Selection: Select all conformers within a 5.0 kcal/mol energy window of the global minimum. These constitute your "Docking Library."

“

Expert Insight: The sulfonamide nitrogen is acidic (

). At physiological pH (7.4), it remains largely neutral (

), but the deprotonated form (

) is the active species for Zinc coordination. Always dock both ionization states.

Phase II: Ensemble Molecular Docking

Objective: To predict the binding mode using the QM-derived conformer library.

We employ an Induced Fit Docking (IFD) approach to account for the steric bulk of the azepane ring displacing protein side chains.

Protocol 2: The "Soft-Potential" Docking Workflow

Target System: Human Carbonic Anhydrase II (PDB ID: 1JCZ or 3IAI).

- Protein Preparation:
 - Remove water molecules except the deep-pocket water coordinated to the Zinc ion (crucial for proton shuttle).
 - Add hydrogens; optimize H-bond network (PropKa pH 7.4).
 - Restrain the

ion (force constant 10 kcal/mol/Å²) to prevent ejection during minimization.
- Grid Generation:
 - Center:

ion.[1]

- Size:

Å (Sufficient to capture the hydrophobic wall).
- Constraint: Define a metal-coordination constraint (distance < 2.8 Å between Sulfonamide N and Zn).
- Docking Execution:
 - Input: The QM-optimized conformer ensemble (from Phase I).
 - Algorithm: Genetic Algorithm (Lamarckian) or Glide XP.
 - Scoring: Reweight Van der Waals terms (radii scaling 0.8) to allow minor clashes (simulating "soft" docking), then refine with full potentials.

Data Output: Docking Score Interpretation

Metric	Acceptable Range	Interpretation
Binding Affinity ()	kcal/mol	Predicted nanomolar potency. [2]
Ligand Efficiency (LE)		High binding energy per heavy atom.
Zn-N Distance	Å	Ideal coordination geometry.
RMSD (Cluster)	Å	Convergence of the docking pose.

Phase III: Molecular Dynamics (MD) & Stability

Objective: To verify the stability of the Azepane-Zn interaction and calculate binding free energy.

Docking provides a static snapshot. MD reveals if the flexible azepane ring destabilizes the complex over time.

Protocol 3: 100ns Production Run

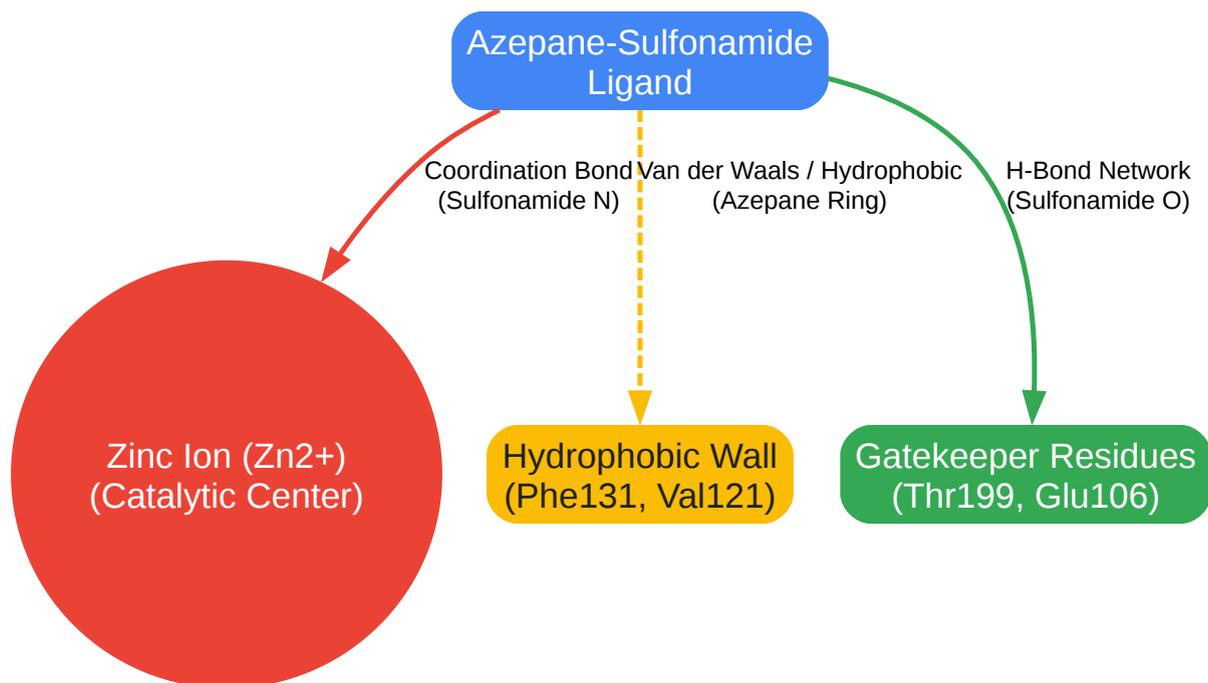
- System Setup:
 - Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
 - Box: Dodecahedron, 1.0 nm buffer.
 - Solvent: TIP3P water; neutralize with .
- Minimization & Equilibration:
 - Steepest descent (5000 steps).
 - NVT (100 ps, 300 K) with position restraints on ligand/protein heavy atoms.
 - NPT (100 ps, 1 bar) to relax density.
- Production Run:
 - Time: 100 ns.
 - Step size: 2 fs.
 - Thermostat: V-rescale.
- Analysis (MM-GBSA):
 - Extract 100 snapshots from the last 20 ns.
 - Calculate .

Visualization of Signaling & Logic

The following diagrams illustrate the binding logic and the experimental workflow.

Diagram 1: Azepane-Sulfonamide Interaction Logic (hCA Target)

This diagram details the specific residue-level interactions required for high-affinity binding.

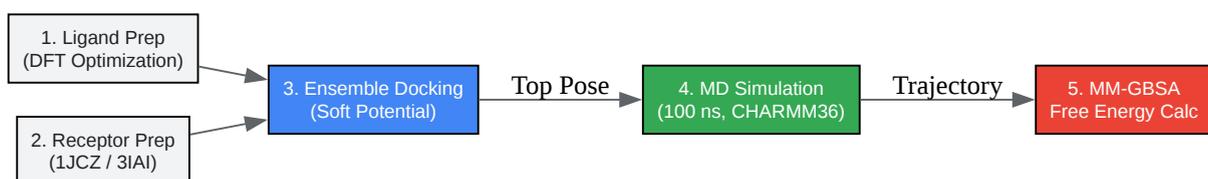


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Caption: Mechanistic binding map showing the dual-role of the ligand: Sulfonamide coordinates Zn, while the Azepane ring engages the hydrophobic pocket.

Diagram 2: In Silico Workflow

The step-by-step computational pipeline from sketching to free energy calculation.



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Caption: Integrated workflow emphasizing QM-based ligand preparation prior to docking and dynamic validation.

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